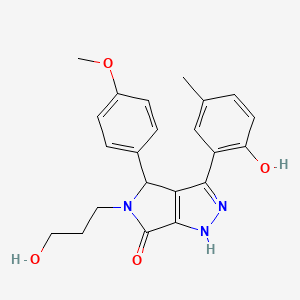

GPVI antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H23N3O4 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-d]pyrazol-6-one |

InChI |

InChI=1S/C22H23N3O4/c1-13-4-9-17(27)16(12-13)19-18-20(24-23-19)22(28)25(10-3-11-26)21(18)14-5-7-15(29-2)8-6-14/h4-9,12,21,26-27H,3,10-11H2,1-2H3,(H,23,24) |

InChI Key |

PMWMTIDDNHPPEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GPVI Antagonist 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Glycoprotein VI (GPVI) antagonist 3, a promising antiplatelet agent. This document details the molecular interactions, downstream signaling effects, and preclinical evaluation of this compound, offering valuable insights for researchers and professionals in the field of thrombosis and hemostasis.

Introduction to GPVI as a Therapeutic Target

Glycoprotein VI (GPVI) is a key signaling receptor on the surface of platelets, playing a crucial role in the initiation of thrombus formation upon vascular injury.[1] When blood vessels are damaged, collagen in the subendothelial matrix is exposed. GPVI on platelets binds directly to this collagen, triggering a cascade of intracellular signaling events that lead to platelet activation, aggregation, and the formation of a blood clot.[1] Due to its central role in thrombosis and a relatively minor role in normal hemostasis, GPVI has emerged as an attractive target for the development of novel antiplatelet therapies with a potentially lower risk of bleeding complications compared to existing treatments.

Core Mechanism of Action of GPVI Antagonist 3

This compound is a small molecule inhibitor designed to specifically block the function of the GPVI receptor. Its primary mechanism of action involves the competitive inhibition of ligand binding to GPVI, thereby preventing the initial step of collagen-induced platelet activation.

Inhibition of Ligand-Induced Platelet Aggregation

This compound demonstrates potent and selective inhibition of platelet aggregation induced by various GPVI-specific agonists. In vitro studies have shown that it effectively blocks aggregation stimulated by collagen, collagen-related peptide (CRP), and convulxin, a snake venom toxin that is a potent GPVI agonist.[1][2] Notably, the antagonist shows significantly less activity against thrombin-induced aggregation, highlighting its specificity for the GPVI-mediated pathway.[1]

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentrations (IC50) against these agonists.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound and other notable GPVI antagonists, providing a comparative analysis of their inhibitory activities.

| Antagonist | Agonist | IC50 (μM) | Reference |

| This compound | Collagen | 1.01 | |

| CRP | 1.92 | ||

| Convulxin | 7.24 | ||

| Thrombin | 51.74 | ||

| GPVI antagonist 2 | Collagen | 0.35 | |

| CRP | 0.80 | ||

| Convulxin | 195.2 | ||

| Thrombin | 81.38 | ||

| Losartan | Collagen | ~6 | |

| CRP | 4 | ||

| Cinanserin | Collagen | 40 | |

| CRP | - | ||

| (S)-S007-1558 | Collagen | 25.3 | |

| Glenzocimab (ACT017) | Collagen-induced P-selectin exposure | 6.3 | |

| Collagen (inhibiting GPVI-Fc binding) | 0.01052 (10.52 ng/mL) |

Impact on Downstream Signaling Pathways

The binding of collagen to GPVI initiates a complex intracellular signaling cascade. This compound exerts its antiplatelet effect by interrupting this pathway at its origin.

The GPVI Signaling Cascade

Upon collagen binding, GPVI clustering leads to the phosphorylation of the associated Fc receptor γ-chain (FcRγ) by Src family kinases. This creates a docking site for the spleen tyrosine kinase (Syk), which becomes activated and subsequently phosphorylates downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This signaling complex ultimately activates phospholipase Cγ2 (PLCγ2), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium levels and activating protein kinase C (PKC), respectively, culminating in platelet activation, degranulation, and aggregation.

Inhibition of Syk Phosphorylation

A key indicator of GPVI signaling inhibition is the reduction in the phosphorylation of Syk. By preventing the initial ligand binding and receptor clustering, this compound is expected to significantly decrease the autophosphorylation and activation of Syk. This can be experimentally verified by Western blot analysis of platelet lysates using antibodies specific for phosphorylated Syk.

Caption: GPVI signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

-

PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2500 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a blank (100% transmission).

-

Assay Procedure:

-

Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.

-

Pre-warm the PRP samples to 37°C.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.

-

Place the cuvette in the aggregometer and add the agonist (e.g., collagen, CRP, convulxin, or thrombin).

-

Record the change in light transmission for a set period (typically 5-10 minutes).

-

-

Data Analysis: The percentage of aggregation is calculated relative to the PPP baseline. IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in platelets upon activation, using a fluorescent calcium indicator like Fura-2 AM.

Protocol:

-

Platelet Preparation: Prepare washed platelets from PRP.

-

Dye Loading: Incubate the washed platelets with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the platelets to remove extracellular dye.

-

Assay Procedure:

-

Resuspend the Fura-2-loaded platelets in a calcium-containing buffer.

-

Add this compound or vehicle control and incubate.

-

Place the platelet suspension in a fluorometer and measure the baseline fluorescence.

-

Add the agonist and record the change in fluorescence intensity over time at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

-

Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.

Syk Phosphorylation Western Blot

This method is used to detect the phosphorylation state of Syk in platelets following stimulation.

Protocol:

-

Platelet Stimulation:

-

Prepare washed platelets and pre-incubate with this compound or vehicle.

-

Stimulate the platelets with a GPVI agonist (e.g., collagen or CRP) for various time points.

-

Stop the reaction by adding ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the platelet lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk Tyr525/526) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated Syk levels to total Syk or a loading control like β-actin.

Caption: Workflow for Syk Phosphorylation Western Blot Analysis.

In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This is a widely used mouse model to evaluate the antithrombotic efficacy of a compound in vivo.

Protocol:

-

Animal Preparation: Anesthetize the mouse (e.g., with a ketamine/xylazine mixture).

-

Surgical Procedure:

-

Make a midline incision in the neck to expose the common carotid artery.

-

Carefully dissect the artery from the surrounding tissue.

-

Place a small piece of filter paper (e.g., 1x2 mm) saturated with a solution of ferric chloride (FeCl₃, typically 5-10%) on top of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury.

-

-

Drug Administration: Administer this compound or vehicle control to the mouse (e.g., via intravenous or intraperitoneal injection) at a specified time before or after the injury.

-

Thrombus Formation Monitoring:

-

Monitor blood flow in the carotid artery using a Doppler flow probe.

-

The time to vessel occlusion (cessation of blood flow) is recorded.

-

-

Data Analysis: Compare the time to occlusion in the antagonist-treated group with the vehicle-treated group to assess the antithrombotic effect.

Caption: Experimental workflow for the FeCl₃-induced carotid artery thrombosis model.

Conclusion

This compound is a potent and selective inhibitor of the platelet GPVI receptor. Its mechanism of action, centered on the blockade of collagen-induced signaling at the initial step, offers a promising strategy for the development of a safe and effective antiplatelet therapy. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound and other molecules targeting the GPVI pathway.

References

GPVI Antagonist 3: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GPVI antagonist 3, a potential antiplatelet agent targeting the Glycoprotein VI (GPVI) receptor. This document outlines its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to GPVI and Its Role in Thrombosis

Glycoprotein VI (GPVI) is a crucial signaling receptor found on the surface of platelets and their precursors, megakaryocytes. It plays a pivotal role in the initiation of thrombus formation, particularly in response to vascular injury where subendothelial collagen is exposed. The interaction between GPVI and collagen triggers a signaling cascade that leads to platelet activation, aggregation, and the formation of a platelet plug. This central role in thrombosis, without being essential for normal hemostasis, makes GPVI an attractive target for the development of novel antithrombotic therapies with a potentially lower risk of bleeding complications compared to traditional antiplatelet drugs.

Profile of this compound

This compound (also referred to as Compound 2) is a small molecule inhibitor of the GPVI receptor. Its fundamental chemical properties are detailed below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 901654-94-2 |

| Molecular Formula | C22H23N3O4 |

| Molecular Weight | 393.44 g/mol |

| SMILES | O=C1N(CCCO)C(C2=CC=C(OC)C=C2)C3=C1NN=C3C4=CC(C)=CC=C4O |

Data sourced from commercial supplier information.[1][2][3][4][5]

Inhibitory Activity

The potency of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against platelet aggregation induced by various GPVI-specific and other agonists. This data provides insight into its efficacy and selectivity.

Table 2: In Vitro Inhibitory Profile of this compound

| Agonist | IC50 (μM) |

| Collagen | 1.01 |

| CRP (Collagen-Related Peptide) | 1.92 |

| Convulxin | 7.24 |

| Thrombin | 51.74 |

This data indicates that this compound is most potent against collagen and the GPVI-specific agonist CRP, with significantly less activity against the PAR1/4 agonist thrombin, suggesting a degree of selectivity for the GPVI pathway.

The GPVI Signaling Pathway and Mechanism of Inhibition

Upon binding of a ligand such as collagen, GPVI clustering initiates a complex intracellular signaling cascade. Understanding this pathway is critical for elucidating the mechanism of action of antagonists like this compound. The binding of the antagonist is presumed to interfere with ligand binding or the conformational changes required for signal initiation.

Detailed Experimental Protocols

The following protocols are foundational for the in vitro characterization of GPVI antagonists.

Preparation of Washed Human Platelets

This procedure is essential to isolate platelets from plasma components that might interfere with signaling assays.

-

Blood Collection : Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant. The first few milliliters should be discarded to prevent contamination with platelets activated during venipuncture.

-

Platelet-Rich Plasma (PRP) Preparation : Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-20 minutes at room temperature. This separates the PRP from red and white blood cells.

-

Platelet Isolation : Carefully transfer the upper PRP layer to a new tube. Add an acid-citrate-dextrose (ACD) solution and prostacyclin (PGI₂, 0.1 µg/mL) to prevent premature platelet activation.

-

Washing : Centrifuge the PRP at a higher speed (e.g., 800-1000 x g) for 10 minutes to pellet the platelets. Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's-HEPES buffer) containing PGI₂. Repeat this washing step.

-

Final Resuspension : After the final wash, resuspend the platelet pellet in Tyrode's-HEPES buffer without PGI₂.

-

Cell Counting : Determine the platelet count using a hematology analyzer and adjust the concentration with buffer to the desired level for subsequent assays (e.g., 3 x 10⁸ platelets/mL for aggregation studies).

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation in vitro. It quantifies the increase in light transmission through a platelet suspension as aggregates form.

-

Instrument Setup : Calibrate a light transmission aggregometer to 37°C. Use platelet-poor plasma (PPP) or buffer as the 100% transmission reference and the washed platelet suspension as the 0% reference.

-

Sample Preparation : Pipette the adjusted washed platelet suspension (e.g., 3 x 10⁸ platelets/mL) into aggregometer cuvettes containing a magnetic stir bar.

-

Pre-incubation : Add various concentrations of this compound or a vehicle control (e.g., DMSO) to the cuvettes. Incubate for a specified time (e.g., 5 minutes) at 37°C with constant stirring.

-

Initiation of Aggregation : Add a platelet agonist (e.g., collagen, CRP, convulxin) to the cuvette to trigger aggregation.

-

Data Acquisition : Record the change in light transmission over time (typically 7-10 minutes).

-

Data Analysis : The maximum percentage of platelet aggregation is calculated from the resulting curve. IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.

Intracellular Calcium (Ca²⁺) Mobilization Assay

GPVI signaling leads to a rapid increase in intracellular calcium, a key event in platelet activation. This can be measured using fluorescent calcium indicators.

-

Platelet Loading : Incubate washed platelets with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fura-2 AM, according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

-

Washing : After loading, wash the platelets to remove excess extracellular dye.

-

Sample Preparation : Resuspend the dye-loaded platelets in a buffer containing extracellular calcium (e.g., 1 mM CaCl₂).

-

Antagonist Incubation : Pre-incubate the platelets with various concentrations of this compound or a vehicle control.

-

Measurement : Use a fluorometric plate reader or a spectrofluorometer to measure the baseline fluorescence. Inject the agonist (e.g., CRP) and immediately begin recording the change in fluorescence intensity over time, which corresponds to the rise in intracellular Ca²⁺.

Flow Cytometry for Platelet Surface Markers

Flow cytometry allows for the quantitative analysis of specific proteins on the platelet surface, such as GPVI itself or activation markers like P-selectin (CD62P).

-

Sample Preparation : Prepare washed platelets or use platelet-rich plasma.

-

Antagonist Incubation : Pre-incubate the platelet suspension with this compound or vehicle control.

-

Stimulation : Add a GPVI agonist (e.g., CRP) to activate the platelets. For GPVI surface expression measurement, this step is omitted.

-

Antibody Staining : Add a fluorescently-labeled monoclonal antibody specific to the marker of interest (e.g., anti-GPVI, anti-CD62P) to the platelet suspension. Incubate in the dark as recommended by the antibody manufacturer.

-

Fixation : Stop the reaction by adding a fixative, such as paraformaldehyde, particularly for activation marker studies.

-

Data Acquisition : Analyze the samples on a flow cytometer. Platelets are typically identified by their forward and side scatter characteristics or by a platelet-specific marker like CD41.

-

Data Analysis : The geometric mean fluorescence intensity (GMFI) is used to quantify the level of surface protein expression.

Conclusion

This compound demonstrates potent and selective inhibitory activity against GPVI-mediated platelet activation in vitro. Its profile suggests it is a promising candidate for further investigation as a novel antiplatelet agent. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the efficacy and mechanism of action of this and other GPVI inhibitors. Further studies are warranted to explore its in vivo antithrombotic effects and safety profile.

References

The Discovery and Development of Small-Molecule GPVI Antagonists: A Technical Overview

Executive Summary: The platelet receptor Glycoprotein VI (GPVI) is a critical mediator of collagen-induced platelet activation, a primary event in atherothrombosis. Its specific expression on platelets and a minor role in normal hemostasis make it an attractive target for the development of novel antiplatelet therapies with a potentially wider therapeutic window and lower bleeding risk than current agents.[1][2] While several biologic inhibitors have entered clinical trials, the discovery of orally bioavailable, small-molecule antagonists remains a key objective. This guide details the core principles, experimental methodologies, and developmental pathways for identifying and characterizing small-molecule GPVI inhibitors, using publicly documented compounds as illustrative examples.

While specific small molecules such as "GPVI antagonist 3 (Compound 2)" are commercially available from chemical suppliers with reported in vitro potency, the primary scientific literature detailing their discovery and development is not readily accessible.[3][4] Therefore, this document will focus on the well-documented strategies and findings from the broader field of small-molecule GPVI antagonist discovery, including repurposed drugs and other reported modulators.

GPVI as a Therapeutic Target

GPVI is a member of the immunoglobulin superfamily, expressed on the surface of platelets and their precursors, megakaryocytes.[5] Upon vascular injury, exposed subendothelial collagen binds to GPVI, triggering a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. This process is central to the pathophysiology of myocardial infarction and ischemic stroke. Genetic deficiency or antibody-mediated depletion of GPVI in animal models has been shown to effectively inhibit thrombosis without significantly prolonging bleeding times, highlighting its potential as a safe antithrombotic target.

The GPVI Signaling Pathway

The binding of a ligand, such as collagen or the experimental agonist collagen-related peptide (CRP), to GPVI induces receptor clustering. This initiates a downstream signaling cascade via the associated Fc receptor γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). Key steps in this pathway include the recruitment and activation of spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2), culminating in increased intracellular calcium levels, granule secretion, and the activation of integrin αIIbβ3, the final common pathway for platelet aggregation.

References

- 1. A Comparative Assessment Study of Known Small-molecule GPVI Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human platelet glycoprotein VI function is antagonized by monoclonal antibody-derived Fab fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small-molecule inhibitors of integrin α2β1 that prevent pathological thrombus formation via an allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]

GPVI Antagonist 3: A Technical Guide to its Potential as a Novel Antithrombotic Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Platelet activation and aggregation are critical events in the pathophysiology of arterial thrombosis, the primary cause of myocardial infarction and ischemic stroke. Glycoprotein VI (GPVI) is a key signaling receptor on the platelet surface, exclusively expressed on platelets and their precursors, megakaryocytes.[1][2][3] It plays a crucial role in the initial platelet response to exposed subendothelial collagen following atherosclerotic plaque rupture.[4][5] Targeting GPVI presents a promising strategy for developing antithrombotic therapies with a potentially wider therapeutic window and a lower risk of bleeding complications compared to current antiplatelet agents. This document provides a technical overview of a potential antagonist, referred to as GPVI antagonist 3, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.

The Role of GPVI in Thrombosis

GPVI is the primary signaling receptor for collagen on platelets. Upon vascular injury, collagen exposed in the subendothelial matrix binds to GPVI. This interaction triggers a signaling cascade that leads to platelet activation, adhesion, and aggregation, forming a thrombus. The GPVI signaling pathway is distinct from pathways targeted by conventional antiplatelet drugs like aspirin or P2Y12 inhibitors, making it an attractive target for novel therapeutics. Inhibition of GPVI is expected to effectively prevent thrombosis at sites of atherosclerotic plaque rupture while having a minimal impact on normal hemostasis.

GPVI Signaling Pathway

The activation of GPVI initiates a complex intracellular signaling cascade. GPVI is non-covalently associated with the Fc receptor gamma-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).

-

Initiation: Collagen binding causes clustering of GPVI, leading to the phosphorylation of ITAM tyrosines within the associated FcRγ-chain by Src family kinases (SFKs) such as Fyn and Lyn.

-

Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the spleen tyrosine kinase (Syk), which is subsequently activated.

-

Downstream Signaling: Activated Syk phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This leads to the activation of Phospholipase Cγ2 (PLCγ2).

-

Platelet Activation: PLCγ2 activation results in a potent and sustained increase in intracellular calcium levels ([Ca2+]i), a critical step for platelet shape change, granule secretion, and the activation of the integrin αIIbβ3, which mediates platelet aggregation.

This compound is hypothesized to act by blocking the initial interaction between collagen and the GPVI receptor, thereby preventing the initiation of this entire signaling cascade.

Caption: GPVI signaling cascade and the inhibitory site of this compound.

Quantitative Data: In Vitro Efficacy

The inhibitory potency of this compound was evaluated against platelet aggregation induced by various GPVI-specific and non-GPVI agonists. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's efficacy and selectivity.

| Agonist | Agonist Type | IC50 (μM) | Reference |

| Collagen | Endogenous GPVI Ligand | 1.01 | |

| Collagen-Related Peptide (CRP) | Synthetic GPVI Ligand | 1.92 | |

| Convulxin | Exogenous GPVI Ligand | 7.24 | |

| Thrombin | GPVI-Independent Agonist | 51.74 | |

| Caption: In Vitro Inhibitory Activity of this compound. |

The data demonstrates that this compound is a potent inhibitor of platelet aggregation induced by GPVI-dependent agonists (Collagen, CRP, Convulxin). The significantly higher IC50 value against thrombin indicates its selectivity for the GPVI pathway, which is a desirable characteristic for a targeted antithrombotic agent.

Experimental Protocols

The evaluation of a potential antithrombotic agent like this compound involves a series of standardized in vitro and in vivo experiments.

In Vitro Evaluation Workflow

The initial assessment of a GPVI antagonist involves a hierarchical series of in vitro assays to confirm target engagement, functional efficacy, and selectivity.

Caption: Standard workflow for in vitro evaluation of a GPVI antagonist.

Protocol: Platelet-Rich Plasma (PRP) Preparation

Objective: To isolate platelet-rich plasma from whole blood for use in aggregation assays.

Materials:

-

Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

-

3.2% or 3.8% sodium citrate anticoagulant tubes.

-

Benchtop centrifuge.

-

Sterile pipettes.

Procedure:

-

Collect whole blood into sodium citrate tubes. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) as the supernatant.

-

Carefully transfer the upper PRP layer to a fresh sterile tube using a pipette, avoiding disturbance of the buffy coat.

-

Keep the PRP at room temperature and use within 4 hours of blood collection. Avoid exposure to cold temperatures, which can induce platelet aggregation.

-

To obtain Platelet-Poor Plasma (PPP) for use as a reference, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

Protocol: Light Transmission Aggregometry (LTA)

Objective: To measure the effect of this compound on agonist-induced platelet aggregation.

Materials:

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Light Transmission Aggregometer with cuvettes and stir bars.

-

This compound stock solution.

-

Platelet agonists (e.g., Collagen, CRP, Thrombin).

-

Vehicle control (e.g., saline, DMSO).

Procedure:

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Calibration:

-

Pipette the required volume of PPP (e.g., 450 µL) into a cuvette and place it in the reference well of the aggregometer. Set this as 100% light transmission.

-

Pipette the same volume of PRP into a cuvette with a stir bar and place it in the sample well. Set this as 0% light transmission.

-

-

Assay Performance:

-

Pipette a fresh aliquot of PRP into a sample cuvette containing a stir bar and place it in the sample well. Allow it to equilibrate at 37°C for a few minutes.

-

Add a specific concentration of this compound or vehicle control to the PRP. Incubate for a specified time (e.g., 1-5 minutes) with stirring.

-

Add the platelet agonist (e.g., collagen at a final concentration of 1-5 µg/mL) to the cuvette to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). Aggregation of platelets allows more light to pass through the sample, increasing the transmission percentage.

-

-

Data Analysis: The maximum aggregation percentage is recorded. A dose-response curve is generated by testing a range of antagonist concentrations, from which the IC50 value is calculated.

In Vivo Evaluation: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

Objective: To assess the antithrombotic efficacy of this compound in a preclinical animal model. This is a widely used model for evaluating antithrombotic agents.

Principle: The topical application of ferric chloride to an exposed artery induces oxidative damage to the vessel wall, leading to the exposure of subendothelial collagen and subsequent thrombus formation in a process that mimics aspects of arterial thrombosis.

Procedure (Generalized):

-

Animal Preparation: A suitable animal model (e.g., mouse or rat) is anesthetized. The carotid artery is surgically exposed and isolated.

-

Baseline Measurement: Blood flow in the artery is measured using a Doppler flow probe.

-

Compound Administration: this compound or a vehicle control is administered to the animal (e.g., intravenously or intraperitoneally) at a predetermined dose.

-

Thrombus Induction: A piece of filter paper saturated with a ferric chloride solution (e.g., 5-10% FeCl₃) is applied to the surface of the carotid artery for a specific duration (e.g., 3 minutes).

-

Monitoring: Arterial blood flow is continuously monitored. The primary endpoint is the time to vessel occlusion (cessation of blood flow) or the stability of the resulting thrombus.

-

Bleeding Time Assessment: In a separate cohort of animals, a tail bleeding time assay is typically performed to assess the hemorrhagic risk associated with the compound. This involves transecting the tip of the tail and measuring the time it takes for bleeding to stop.

Expected Outcome: An effective antithrombotic agent like a GPVI antagonist would be expected to significantly delay or prevent vessel occlusion in the FeCl₃ model compared to the vehicle control, ideally without a significant prolongation of the tail bleeding time.

Conclusion

The available in vitro data indicates that this compound is a potent and selective inhibitor of the platelet GPVI receptor. Its ability to strongly inhibit collagen-induced platelet aggregation while having minimal effect on GPVI-independent pathways suggests a favorable profile for an antithrombotic agent. The targeting of GPVI is a clinically validated strategy, with other GPVI inhibitors showing promise in clinical trials by reducing thrombotic events without a significant increase in bleeding risk. Further preclinical evaluation of this compound in in vivo thrombosis models is warranted to confirm its efficacy and safety, which will be critical for its potential advancement as a novel therapy for the prevention and treatment of cardiovascular diseases.

References

- 1. Modulation of Glycoprotein VI and Its Downstream Signaling Pathways as an Antiplatelet Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Targeting GPVI as a novel antithrombotic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPVI inhibition: Advancing antithrombotic therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Novel Antiplatelet Therapies: An In-Depth Technical Guide to In Silico Screening for GPVI Antagonists

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Forefront of Cardiovascular Drug Discovery.

This technical guide provides a comprehensive overview of the in silico screening process for identifying novel antagonists of Glycoprotein VI (GPVI), a crucial platelet receptor in thrombosis. This document offers a detailed exploration of the GPVI signaling pathway, methodologies for virtual screening, and essential experimental protocols for hit validation, serving as an invaluable resource for professionals in the field of cardiovascular drug development.

Introduction: The Promise of GPVI Antagonism in Antithrombotic Therapy

Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of these conditions. Glycoprotein VI (GPVI) is a key receptor on the platelet surface that plays a pivotal role in collagen-induced platelet activation, a critical initiating event in thrombus formation at sites of atherosclerotic plaque rupture.

Targeting GPVI presents a promising therapeutic strategy for the development of novel antiplatelet agents with a potentially wider therapeutic window and a reduced risk of bleeding complications compared to current therapies. In silico screening, or virtual screening, has emerged as a powerful and cost-effective approach to identify and optimize lead compounds for drug discovery. By leveraging computational models, researchers can screen vast libraries of chemical compounds to identify those with a high probability of binding to and modulating the activity of a biological target like GPVI.

This guide will delve into the core components of an in silico screening campaign for novel GPVI antagonists, from understanding the target's biology to the experimental validation of computational hits.

The GPVI Signaling Pathway: A Target for Intervention

Upon vascular injury, exposed collagen in the subendothelial matrix binds to GPVI, triggering a cascade of intracellular signaling events that lead to platelet activation, aggregation, and thrombus formation. Understanding this pathway is fundamental to designing effective antagonists.

The binding of collagen to GPVI initiates the phosphorylation of the associated Fc receptor gamma-chain (FcRγ) by Src family kinases. This, in turn, recruits and activates spleen tyrosine kinase (Syk), a central player in the GPVI signaling cascade. Activated Syk phosphorylates downstream effector proteins, including linker for activation of T-cells (LAT) and phosphoinositide 3-kinase (PI3K), ultimately leading to the activation of phospholipase Cγ2 (PLCγ2). PLCγ2 activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These events culminate in platelet shape change, granule secretion, and the activation of the integrin αIIbβ3, which is essential for platelet aggregation.

In Silico Screening Workflow for Novel GPVI Antagonists

A typical in silico screening campaign for identifying novel GPVI antagonists involves a multi-step process that integrates computational techniques to filter large compound libraries and prioritize candidates for experimental testing.

Target Preparation

The foundation of a successful structure-based virtual screening campaign is a high-quality 3D structure of the target protein. The crystal structure of the human GPVI extracellular domain is available in the Protein Data Bank (PDB ID: 2GI7).

Protocol for Target Preparation:

-

Retrieve the PDB file: Download the coordinate file for PDB ID 2GI7.

-

Pre-processing: Remove water molecules, ligands, and any other non-protein atoms from the PDB file.

-

Add hydrogens: Add hydrogen atoms to the protein structure, which are typically absent in crystal structures.

-

Assign charges and atom types: Assign appropriate partial charges and atom types to all atoms in the protein using a force field (e.g., AMBER, CHARMM).

-

Define the binding site: Identify the collagen-binding site on the GPVI surface. This can be done based on literature reports or by using pocket detection algorithms. A grid box encompassing the binding site is then defined for the docking calculations.

Compound Library Preparation

Large chemical libraries, such as ZINC or Enamine REAL, containing millions of commercially available or synthetically feasible compounds, are used for virtual screening.

Protocol for Library Preparation:

-

Download compound structures: Obtain the 3D structures of the compounds from the chosen library.

-

Generate 3D conformations: For flexible molecules, generate multiple low-energy 3D conformations for each compound.

-

Assign protonation states and tautomers: Determine the likely protonation states and tautomeric forms of the compounds at physiological pH.

-

Filter compounds: Apply drug-likeness filters (e.g., Lipinski's Rule of Five) to remove compounds with undesirable physicochemical properties.

Virtual Screening

Structure-Based Virtual Screening (SBVS): This approach utilizes the 3D structure of the target protein to dock and score compounds from a library. Molecular docking programs (e.g., AutoDock, Glide, GOLD) are used to predict the binding mode and affinity of each compound within the GPVI binding site.

Ligand-Based Virtual Screening (LBVS): When a high-resolution structure of the target is unavailable, or as a complementary approach, LBVS methods can be employed. Pharmacophore modeling is a common LBVS technique that defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. This model is then used to search for compounds in a database that match these features.

Hit Selection and Prioritization

Following virtual screening, the top-ranked compounds are selected based on their docking scores, binding energies, and interactions with key residues in the GPVI binding site. Visual inspection of the predicted binding poses is crucial to eliminate compounds with poor geometries or unfavorable interactions.

Known Small-Molecule GPVI Antagonists: A Comparative Overview

Several small molecules have been identified as modulators of GPVI activity. A side-by-side comparison of their inhibitory potency is essential for benchmarking new discoveries. The following table summarizes the half-maximal inhibitory concentrations (IC50) of some known GPVI antagonists against collagen- and collagen-related peptide (CRP)-induced platelet aggregation. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[1][2][3]

| Compound | Agonist | IC50 (µM) | Reference |

| Losartan | Collagen | ~3.7 - 6.5 | [3][4] |

| CRP-XL | ~4 | ||

| Cinanserin | Collagen | ~40 | |

| CRP-XL | ~40 | ||

| Honokiol | Collagen | ~4.6 | |

| Glaucocalyxin A (GLA) | Collagen | ~0.00725 µg/ml | |

| CRP | ~0.00062 µg/ml |

Experimental Validation of In Silico Hits

Experimental validation is a critical step to confirm the activity of the computationally identified hits. A battery of in vitro assays is employed to assess the ability of the compounds to inhibit GPVI-mediated platelet function.

Platelet Aggregation Assays

Platelet aggregation is a fundamental measure of platelet function. Light Transmission Aggregometry (LTA) is the gold standard method for monitoring platelet aggregation in platelet-rich plasma (PRP).

Protocol for Collagen-Induced Platelet Aggregation (LTA):

-

Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Pre-warm the PRP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Initiate aggregation by adding a sub-maximal concentration of a GPVI agonist, such as collagen (e.g., 1-5 µg/mL) or collagen-related peptide (CRP-XL; e.g., 0.5-2 µg/mL).

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes).

-

The percentage of aggregation is calculated based on the change in light transmission.

-

P-Selectin Expression Assay

P-selectin is a marker of platelet α-granule secretion, a key event in platelet activation. Its surface expression can be quantified by flow cytometry.

Protocol for P-Selectin Expression Assay:

-

Sample Preparation:

-

Use citrated whole blood or PRP.

-

Incubate the sample with the test compound or vehicle control.

-

-

Platelet Activation:

-

Stimulate the platelets with a GPVI agonist (e.g., collagen or CRP-XL).

-

-

Staining:

-

Add a fluorescently labeled anti-P-selectin antibody (e.g., FITC- or PE-conjugated anti-CD62P).

-

Add a platelet-specific marker, such as a fluorescently labeled anti-CD41 or anti-CD61 antibody.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics and the platelet-specific marker.

-

Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.

-

Calcium Mobilization Assay

The release of intracellular calcium is an early and critical step in GPVI-mediated platelet activation.

Protocol for Calcium Mobilization Assay:

-

Platelet Loading:

-

Incubate washed platelets or PRP with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Measurement:

-

Wash the platelets to remove excess dye.

-

Resuspend the platelets in a suitable buffer.

-

Add the test compound or vehicle control.

-

Measure the baseline fluorescence using a fluorometer or a fluorescence plate reader.

-

Add a GPVI agonist and record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Fibrinogen Binding Assay

The final step in platelet aggregation is the binding of fibrinogen to the activated integrin αIIbβ3. This can be measured by flow cytometry.

Protocol for Fibrinogen Binding Assay:

-

Sample Preparation:

-

Use washed platelets or PRP.

-

Incubate the platelets with the test compound or vehicle control.

-

-

Platelet Activation and Staining:

-

Add a GPVI agonist to activate the platelets.

-

Immediately add fluorescein isothiocyanate (FITC)-labeled human fibrinogen.

-

Incubate at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population.

-

Measure the fluorescence intensity of the platelets, which is proportional to the amount of bound FITC-fibrinogen.

-

Conclusion

The in silico screening for novel GPVI antagonists represents a highly promising avenue for the development of safer and more effective antiplatelet therapies. This technical guide has provided a comprehensive framework for researchers and drug development professionals, outlining the key biological principles, computational methodologies, and experimental validation protocols. By integrating these multidisciplinary approaches, the scientific community can accelerate the discovery of next-generation antithrombotic agents with the potential to significantly impact the management of cardiovascular diseases.

References

Validating GPVI as a Therapeutic Target: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for Glycoprotein VI (GPVI) antagonists. GPVI, a key signaling receptor on platelets, plays a crucial role in collagen-induced platelet activation and thrombus formation.[1][2] Its selective involvement in pathological thrombosis with minimal impact on normal hemostasis makes it an attractive target for novel antiplatelet therapies.[2][3][4] This document details the underlying signaling pathways, experimental methodologies for validation, and a summary of quantitative data from preclinical and clinical studies of GPVI antagonists.

The GPVI Signaling Pathway

Upon vascular injury, exposed subendothelial collagen binds to GPVI, initiating a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. GPVI is noncovalently associated with the Fc receptor gamma-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).

The key steps in the GPVI signaling pathway are as follows:

-

Ligand Binding and Receptor Clustering: Collagen, or other ligands like fibrin, bind to the extracellular domain of GPVI, leading to receptor clustering.

-

Src Family Kinase Activation: This clustering brings the associated FcRγ chains into proximity, allowing for their phosphorylation by Src family kinases, primarily Fyn and Lyn.

-

Syk Recruitment and Activation: The phosphorylated ITAMs on FcRγ serve as docking sites for the tandem SH2 domains of spleen tyrosine kinase (Syk), leading to its recruitment and activation.

-

Downstream Signaling Complex Assembly: Activated Syk phosphorylates several downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).

-

PLCγ2 Activation and Second Messenger Generation: This signaling complex activates Phospholipase Cγ2 (PLCγ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization and PKC Activation: IP3 induces the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

Platelet Activation: The rise in intracellular calcium and PKC activation culminates in platelet degranulation, conformational change of integrin αIIbβ3, and platelet aggregation.

GPVI signaling cascade leading to platelet activation.

Experimental Protocols for Target Validation

A multi-faceted approach is employed to validate GPVI as a therapeutic target, encompassing in vitro, ex vivo, and in vivo studies.

In Vitro Assays

These assays are fundamental for characterizing the direct interaction of antagonists with GPVI and their immediate effect on platelet function.

Objective: To assess the ability of a GPVI antagonist to inhibit collagen- or collagen-related peptide (CRP)-induced platelet aggregation.

Methodology:

-

Platelet Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging citrated whole blood. Washed platelets are prepared by further centrifugation and resuspension in a buffered solution.

-

Incubation: PRP or washed platelets are pre-incubated with varying concentrations of the GPVI antagonist or vehicle control.

-

Agonist Stimulation: Platelet aggregation is initiated by adding a GPVI-specific agonist, such as collagen or CRP-XL.

-

Measurement: Light transmission aggregometry is used to measure the change in light transmission as platelets aggregate. The extent of aggregation is recorded over time.

-

Data Analysis: The maximum aggregation percentage is determined, and IC50 values (the concentration of antagonist required to inhibit 50% of the maximal aggregation) are calculated.

Objective: To quantify the expression of platelet activation markers on the surface of platelets following stimulation in the presence of a GPVI antagonist.

Methodology:

-

Platelet Preparation and Incubation: Similar to the aggregation assay, PRP or washed platelets are incubated with the antagonist.

-

Stimulation: Platelets are stimulated with a GPVI agonist.

-

Staining: Platelets are stained with fluorescently labeled antibodies against activation markers such as P-selectin (CD62P) and the activated form of integrin αIIbβ3 (PAC-1 binding).

-

Analysis: A flow cytometer is used to quantify the percentage of platelets expressing the activation markers and the mean fluorescence intensity.

Ex Vivo Assays

These assays use blood from subjects (animal models or human volunteers) who have been administered the GPVI antagonist to assess its effects in a more physiological context.

Objective: To evaluate the effect of a GPVI antagonist on platelet adhesion and thrombus formation under shear conditions that mimic blood flow in arteries.

Methodology:

-

Device Preparation: A flow chamber is coated with fibrillar collagen.

-

Blood Perfusion: Anticoagulated whole blood, obtained from subjects treated with the GPVI antagonist or placebo, is perfused through the chamber at a defined shear rate.

-

Imaging: Platelet adhesion and thrombus formation are visualized and quantified in real-time using fluorescence microscopy (after labeling platelets with a fluorescent dye).

-

Analysis: Parameters such as surface area coverage, thrombus volume, and thrombus stability are measured and compared between treated and control groups.

In Vivo Models

Animal models are crucial for assessing the antithrombotic efficacy and bleeding risk of GPVI antagonists.

Objective: To determine the ability of a GPVI antagonist to prevent occlusive thrombus formation in a chemically induced arterial injury model.

Methodology:

-

Animal Preparation and Antagonist Administration: Anesthetized mice or rats are administered the GPVI antagonist or vehicle control.

-

Vessel Injury: The carotid artery is exposed, and a filter paper saturated with ferric chloride is applied to the adventitial surface of the artery to induce endothelial injury.

-

Blood Flow Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe.

-

Endpoint: The time to vessel occlusion (cessation of blood flow) is recorded. A longer time to occlusion in the treated group indicates antithrombotic efficacy.

Objective: To assess the effect of a GPVI antagonist on hemostasis and bleeding risk.

Methodology:

-

Animal Preparation and Antagonist Administration: Mice or rats are treated with the GPVI antagonist or control.

-

Injury: A standardized segment of the tail tip is amputated.

-

Measurement: The duration of bleeding is timed from the moment of amputation until the cessation of bleeding for a defined period.

-

Endpoint: A significant prolongation of bleeding time in the treated group compared to the control group suggests an increased bleeding risk.

General experimental workflow for GPVI antagonist validation.

Quantitative Data Summary of GPVI Antagonists

Several GPVI antagonists have been evaluated in preclinical and clinical studies. The following tables summarize key quantitative data for two prominent examples: Glenzocimab (a humanized anti-GPVI antibody fragment) and Revacept (a soluble GPVI-Fc fusion protein).

Preclinical Data

| Antagonist | Model | Assay | Key Findings | Reference |

| Glenzocimab (ACT017) | Humanized GPVI Mouse | Ferric Chloride Thrombosis | Protected against lethal thromboembolism. | |

| Humanized GPVI Mouse | Tail Bleeding Time | Did not prolong tail bleeding time. | ||

| Rat Model | In vivo Thrombosis | Inhibited thrombosis at a dose of 20 mg/kg. | ||

| In vitro | Platelet Aggregation | Inhibited collagen-induced platelet aggregation by over 95% in combination with aspirin and ticagrelor. | ||

| Revacept | Animal Models | Arterial Thrombosis | Inhibited arterial thrombus formation. | |

| Animal Models | Bleeding Time | No apparent increased risk of bleeding. | ||

| Mouse Model | Tail Bleeding Time | Moderately prolonged tail bleeding times at doses sufficient to reduce platelet adhesion. | ||

| In vitro | Platelet Adhesion | Attenuated platelet adhesion to immobilized collagen. |

Clinical Trial Data

| Antagonist | Phase | Population | Dose Range | Key Findings | Reference |

| Glenzocimab (ACT017) | Phase I | Healthy Volunteers | 62.5–2000 mg | Well tolerated; no change in bleeding times, platelet count, or GPVI expression. Maximum inhibitory effect at 1000 mg. | |

| Phase II (ACTIMIS) | Acute Ischemic Stroke Patients | Not specified | Confirmed safety in combination with standard of care. | ||

| Revacept | Phase I | Healthy Volunteers | Not specified | Well tolerated; induced specific, dose-related inhibition of collagen-induced platelet aggregation while preserving general hemostasis. | |

| Phase II | Symptomatic Carotid Artery Stenosis | Not specified | No increase in bleeding complications reported. |

Conclusion

The collective evidence from in vitro, ex vivo, and in vivo studies strongly validates GPVI as a promising and safe target for antithrombotic therapy. Antagonists targeting GPVI have consistently demonstrated the ability to inhibit thrombosis in preclinical models without a significant increase in bleeding risk, a major limitation of current antiplatelet agents. Early clinical trials with agents like Glenzocimab and Revacept have shown encouraging safety and tolerability profiles. Further clinical investigation is warranted to establish the efficacy of GPVI antagonists in preventing and treating thrombotic diseases such as stroke and myocardial infarction. The unique mechanism of action of GPVI antagonists, targeting pathological thrombus formation while sparing physiological hemostasis, holds the potential to revolutionize antiplatelet therapy.

References

Foundational Research on Glycoprotein VI and its Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on platelet glycoprotein VI (GPVI) and its interactions with its primary ligands. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative binding data, and key experimental methodologies in the field.

Core Concepts of GPVI Biology

Glycoprotein VI (GPVI) is a 62 kDa type I transmembrane glycoprotein belonging to the immunoglobulin (Ig) superfamily, exclusively expressed on the surface of platelets and their precursors, megakaryocytes.[1][2] It plays a pivotal role in hemostasis and thrombosis by acting as the primary signaling receptor for collagen and fibrin.[2][3]

Structurally, GPVI consists of two extracellular Ig-like domains (D1 and D2), a mucin-like stalk, a transmembrane domain, and a short cytoplasmic tail.[1] On the platelet surface, GPVI forms a non-covalent complex with the Fc receptor γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM) crucial for signal transduction. While present as both monomers and dimers on resting platelets, dimerization is considered essential for high-affinity binding to fibrillar collagen.

Upon vascular injury, exposed subendothelial collagen binds to GPVI, triggering a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. More recent evidence has also established fibrin as a key ligand for GPVI, contributing to thrombus growth and stability. Due to its central role in thrombosis with a relatively minor role in physiological hemostasis, GPVI has emerged as a promising target for the development of novel antithrombotic therapies with a potentially lower risk of bleeding complications.

Quantitative Data on GPVI-Ligand Interactions

The binding affinity and kinetics of GPVI with its various ligands and the efficacy of its inhibitors are critical parameters in understanding its function and in the development of targeted therapies. The following tables summarize key quantitative data from the literature.

| Ligand | GPVI Form | Method | Dissociation Constant (K D) | Reference(s) |

| Collagen (immobilized) | Dimeric (GPVI-Fc) | Surface Plasmon Resonance (SPR) | 5.76 x 10⁻⁷ M (576 nM) | |

| Fibrin (immobilized) | Monomeric | Surface Plasmon Resonance (SPR) | 302 ± 5 nM | |

| Fibrin (nascent clots) | Dimeric (GPVI-Fc₂) | SDS-PAGE/Immunoblotting | µM-level | |

| Fibrinogen (immobilized) | Dimeric (GPVI-Fc) | Surface Plasmon Resonance (SPR) | 46 ± 5 nM | |

| Fibrinogen | Dimeric (GPVI-Fc) | Microscale Thermophoresis (MST) | 99 ± 2 nM | |

| Fibrinogen | Monomeric | Microscale Thermophoresis (MST) | >4 µM | |

| Fibrinogen αC-region (full-length) | Dimeric | Surface Plasmon Resonance (SPR) | 604 ± 89 nM | |

| Fibrinogen αC-region (C-terminal) | Dimeric | Surface Plasmon Resonance (SPR) | 2.3 ± 0.2 µM | |

| Collagen-Related Peptide (CRP-XL) | Dimeric (GPVI-Fc) | Microscale Thermophoresis (MST) | 603 ± 207 nM | |

| Collagen-Related Peptide (CRP-XL) | Monomeric | Microscale Thermophoresis (MST) | 5 ± 0.8 µM |

Table 1: GPVI-Ligand Binding Affinities. This table presents the dissociation constants (KD) for the interaction of different forms of GPVI with its primary ligands, collagen, fibrin, and fibrinogen, as determined by various biophysical methods.

| Inhibitor | Target/Assay | IC₅₀ Value | Reference(s) |

| Ibrutinib | Collagen (0.2-0.5 µg/mL)-induced platelet aggregation | 0.12 µM | |

| Acalabrutinib | Collagen (0.2-0.5 µg/mL)-induced platelet aggregation | 1.21 µM | |

| ONO/GS-4059 | Collagen (0.2-0.5 µg/mL)-induced platelet aggregation | 1.20 µM | |

| BGB-3111 | Collagen (0.2-0.5 µg/mL)-induced platelet aggregation | 0.51 µM | |

| Evobrutinib | Collagen (0.2-0.5 µg/mL)-induced platelet aggregation | 5.84 µM | |

| Luteolin | rhGPVI binding to collagen | 5.49 µM | |

| Luteolin | Collagen (10 µg/mL)-induced platelet aggregation | 4.81 µM | |

| Luteolin | Convulxin (5 ng/mL)-induced platelet aggregation | 8.66 µM | |

| Glenzocimab | GPVI-Fc (2 µg/mL) binding to collagen | 10.52 ng/mL (0.22 nM) | |

| Glenzocimab | GPVI-Fc (20 µg/mL) binding to collagen | 121 ng/mL (2.52 nM) | |

| 5C4 Antibody | Plaque-induced platelet aggregation | ~0.2 µg/mL |

Table 2: Inhibitor Potency against GPVI-Mediated Function. This table summarizes the half-maximal inhibitory concentrations (IC50) of various small molecules and antibodies on GPVI-mediated platelet aggregation or ligand binding.

| Agonist/Ligand | Target/Assay | EC₅₀ Value | Reference(s) |

| Glenzocimab | Binding to immobilized GPVI-Fc | 88 ng/mL (1.8 nM) | |

| GPVI-Fc | Binding to immobilized Glenzocimab | 7.5 ng/mL (0.05 nM) |

Table 3: Agonist/Ligand Potency. This table presents the half-maximal effective concentrations (EC50) for the binding of Glenzocimab to GPVI-Fc.

Key Experimental Protocols

This section details the methodologies for fundamental experiments used to investigate GPVI function and signaling.

Platelet Preparation for Functional Assays

Objective: To isolate platelets from whole blood for use in aggregation, adhesion, and signaling studies.

Protocol:

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks into acid-citrate-dextrose (ACD) or citrate tubes.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 20 minutes at room temperature to separate the PRP from red and white blood cells.

-

Washed Platelet Preparation (for signaling studies):

-

To the PRP, add an anti-coagulant such as prostacyclin (0.1 µg/mL) and apyrase to prevent platelet activation during processing.

-

Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Gently resuspend the platelet pellet in a modified Tyrode's-HEPES buffer (e.g., 134 mM NaCl, 2.9 mM KCl, 0.34 mM Na₂HPO₄, 12 mM NaHCO₃, 20 mM HEPES, 1 mM MgCl₂, 5 mM glucose, pH 7.3).

-

Repeat the centrifugation and resuspension steps to wash the platelets.

-

Finally, resuspend the platelets in the Tyrode's-HEPES buffer to the desired concentration (e.g., 5 x 10⁸ cells/mL) and allow them to rest for at least 30 minutes at 37°C before use.

-

Immunoprecipitation and Western Blotting of GPVI Signaling Proteins

Objective: To analyze the phosphorylation status of key proteins in the GPVI signaling cascade upon ligand stimulation.

Protocol:

-

Platelet Stimulation:

-

Use washed platelets at a concentration of approximately 4-8 x 10⁸ platelets/mL.

-

Stimulate the platelets with a GPVI agonist such as cross-linked collagen-related peptide (CRP-XL; e.g., 1-5 µg/mL) or collagen for a specified time (e.g., 90 seconds) at 37°C under non-aggregating conditions (e.g., in the presence of an integrin αIIbβ3 inhibitor like integrilin).

-

-

Cell Lysis:

-

Terminate the stimulation by adding an equal volume of ice-cold 2x lysis buffer (e.g., 2% NP-40, 300 mM NaCl, 20 mM Tris, 10 mM EDTA, supplemented with protease and phosphatase inhibitors like 2 mM Na₃VO₄, 1 mM PMSF, and a cocktail of leupeptin, aprotinin, and pepstatin A).

-

Incubate on ice for 30 minutes to ensure complete lysis.

-

Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to remove insoluble debris.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-sepharose beads.

-

Incubate the pre-cleared lysate with a primary antibody specific for the protein of interest (e.g., anti-phosphotyrosine 4G10, anti-GPVI, anti-FcRγ) overnight at 4°C with gentle rotation.

-

Add protein A/G-sepharose beads and incubate for an additional 2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 10% BSA in TBS-T).

-

Probe the membrane with a primary antibody against the protein of interest (e.g., anti-p-PLCγ2, anti-p-Syk, anti-GPVI).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection system.

-

GPVI-Ligand Binding Assays (ELISA-based)

Objective: To quantify the binding of recombinant GPVI to its immobilized ligands.

Protocol:

-

Plate Coating:

-

Coat 96-well microtiter plates with the ligand of interest (e.g., collagen, fibrinogen, or specific peptides) overnight at 4°C.

-

Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound ligand.

-

Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

-

Binding Reaction:

-

Add varying concentrations of recombinant soluble GPVI (e.g., GPVI-Fc dimer) to the wells. For inhibition assays, pre-incubate the GPVI with the inhibitor before adding it to the wells.

-

Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.

-

-

Detection:

-

Wash the plates thoroughly to remove unbound GPVI.

-

Add a primary antibody that recognizes the tag on the recombinant GPVI (e.g., anti-human Fc).

-

Incubate for 1 hour at room temperature.

-

Wash the plates and add an HRP-conjugated secondary antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the plates and add a TMB substrate.

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader.

-

The absorbance is proportional to the amount of bound GPVI. Data can be fitted using non-linear regression to determine the dissociation constant (KD).

-

Visualizing GPVI Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of GPVI biology.

GPVI Signaling Pathway

Caption: GPVI signaling cascade upon ligand binding.

Experimental Workflow for Investigating GPVI Inhibition

Caption: Workflow for characterizing a potential GPVI inhibitor.

Logical Relationship of GPVI in Hemostasis and Thrombosis

Caption: Role of GPVI in thrombosis versus hemostasis.

References

An In-depth Technical Guide to GPVI Antagonist 3: Chemical Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological evaluation of GPVI antagonist 3, a potent and selective inhibitor of the platelet glycoprotein VI (GPVI) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel antiplatelet therapies.

Introduction to GPVI and Its Role in Thrombosis

Glycoprotein VI (GPVI) is a key signaling receptor on the surface of platelets that plays a crucial role in thrombosis, the formation of blood clots.[1][2] Upon vascular injury, collagen in the subendothelial matrix is exposed, leading to the binding and activation of GPVI. This initiates a signaling cascade that results in platelet activation, aggregation, and the formation of a thrombus. While essential for hemostasis (the cessation of bleeding), dysregulated thrombus formation can lead to arterial thrombosis, a primary cause of myocardial infarction and ischemic stroke. The selective inhibition of GPVI is a promising therapeutic strategy for the prevention of arterial thrombosis with a potentially lower risk of bleeding complications compared to currently available antiplatelet agents.

Chemical Properties of this compound

This compound, also referred to as Compound 2 in some literature, is a small molecule inhibitor belonging to the class of 2,3-disubstituted tetrahydropyrido[3,4-b]indoles. Its key chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 2,3-disubstituted tetrahydropyrido[3,4-b]indole derivative |

| CAS Number | 901654-94-2 |

| Molecular Formula | C₂₂H₂₃N₃O₄ |

| Molecular Weight | 393.44 g/mol |

| Solubility | Information not publicly available. It is recommended to test solubility in common laboratory solvents such as DMSO and ethanol. |

Biological Activity of this compound

This compound has been shown to be a potent inhibitor of platelet aggregation induced by various GPVI-specific agonists. The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.

| Agonist | IC₅₀ (µM) |

| Collagen | 1.01[2] |

| Collagen-Related Peptide (CRP) | 1.92[2] |

| Convulxin | 7.24[2] |

| Thrombin | 51.74 |

Synthesis of this compound

The synthesis of this compound is based on the Pictet-Spengler reaction, a well-established method for the synthesis of tetrahydro-β-carbolines. While the specific, detailed protocol for this compound is proprietary, a general and representative synthetic workflow is outlined below. This involves the condensation of a tryptamine derivative with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield the tetrahydropyrido[3,4-b]indole core structure.

Caption: Generalized Pictet-Spengler synthesis of the core scaffold.

Experimental Protocol: General Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a tetrahydropyrido[3,4-b]indole core structure, which would be further modified to yield this compound.

Materials:

-

Tryptamine derivative

-

Aldehyde or ketone

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

-

Inert atmosphere (e.g., nitrogen, argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve the tryptamine derivative (1.0 eq) in the anhydrous solvent under an inert atmosphere.

-

Add the aldehyde or ketone (1.1 eq) to the solution and stir at room temperature for 30 minutes.

-

Add the acid catalyst (0.1-1.0 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyrido[3,4-b]indole derivative.

GPVI Signaling Pathway

The binding of collagen to GPVI initiates a complex intracellular signaling cascade, ultimately leading to platelet activation. A simplified diagram of this pathway is presented below.

Caption: Simplified overview of the GPVI signaling cascade.

Experimental Protocols: Biological Evaluation

The inhibitory activity of this compound is typically assessed using in vitro platelet aggregation assays. A standard protocol for a collagen-induced platelet aggregation assay in a 96-well plate format is provided below.

Collagen-Induced Platelet Aggregation Assay (96-well Plate)

This assay measures the ability of a compound to inhibit the aggregation of platelets in response to collagen.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Collagen solution (agonist).

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate.

-

Plate reader capable of measuring absorbance at ~600 nm.

-

Thermostatic plate shaker.

Procedure:

-

Preparation of Platelets:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge a portion of the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Assay Protocol:

-

Add a defined volume of PRP to the wells of the 96-well plate.

-

Add various concentrations of this compound (or vehicle control) to the wells and incubate for a specified time (e.g., 5 minutes) at 37°C with gentle shaking.

-

Initiate aggregation by adding the collagen solution to the wells.

-

Immediately place the plate in a plate reader pre-warmed to 37°C and measure the change in absorbance over time with continuous shaking.

-

-

Data Analysis:

-

Platelet aggregation is observed as a decrease in absorbance.

-

The percentage of aggregation is calculated relative to the absorbance of PRP (0% aggregation) and PPP (100% aggregation).

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

-

Caption: Workflow for a 96-well platelet aggregation assay.

Conclusion

This compound represents a promising lead compound for the development of a new class of antiplatelet agents. Its potent and selective inhibition of the GPVI signaling pathway offers the potential for effective antithrombotic therapy with an improved safety profile. This technical guide provides foundational information for researchers and drug development professionals to further investigate this and similar compounds in the pursuit of novel treatments for thrombotic diseases.

References

An In-depth Technical Guide to the Selectivity of GPVI Antagonist 3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the selectivity profile of GPVI antagonist 3, a potential antiplatelet agent. The document focuses on quantitative data, experimental methodologies, and the underlying signaling pathways to offer a comprehensive resource for researchers in thrombosis and hemostasis.

Core Selectivity Data

The selectivity of a Glycoprotein VI (GPVI) antagonist is paramount to its potential as a safe and effective antithrombotic agent. An ideal antagonist would potently inhibit collagen- and collagen-related peptide (CRP)-induced platelet activation via GPVI, while demonstrating minimal activity against other critical platelet activation pathways, such as those initiated by thrombin. This ensures that pathological thrombosis driven by collagen exposure at sites of atherosclerotic plaque rupture is inhibited, while normal hemostasis, which relies on multiple agonists including thrombin, remains largely intact.

The available data for this compound, also referred to as Compound 2, indicates a favorable selectivity profile. Its inhibitory activity is significantly more potent against agonists that directly engage the GPVI receptor compared to its effect on the thrombin-mediated pathway.

Table 1: Quantitative Selectivity Profile of this compound

| Agonist | Receptor Pathway | IC50 (μM) |

| Collagen | GPVI | 1.01[1] |

| Collagen-Related Peptide (CRP) | GPVI | 1.92[1] |

| Convulxin | GPVI | 7.24[1] |

| Thrombin | PAR1/PAR4 | 51.74[1] |

Interpretation of Data:

The IC50 values presented in Table 1 demonstrate that this compound is most potent at inhibiting platelet activation induced by collagen, the primary physiological ligand for GPVI.[1] It also effectively blocks activation by CRP and convulxin, which are experimental agonists that specifically target and cross-link GPVI to initiate downstream signaling.